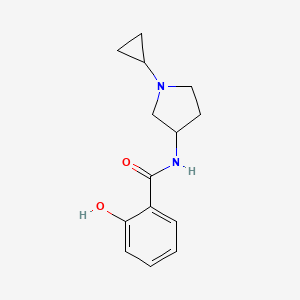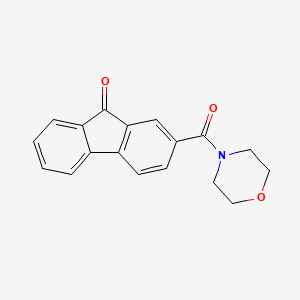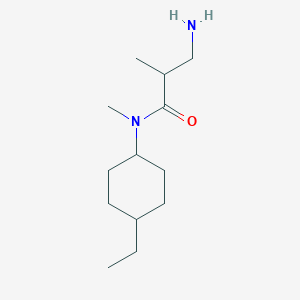![molecular formula C12H14N2O5S B7589501 6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. The compound is also known as "MDTCPA" and belongs to the class of pyridine carboxylic acids.
Mecanismo De Acción
MDTCPA exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond results in irreversible inhibition of PTP activity. The selectivity of MDTCPA towards PTPs is due to the presence of the dioxothiolane moiety, which is essential for binding to the catalytic cysteine residue.
Biochemical and Physiological Effects:
MDTCPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MDTCPA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MDTCPA has also been shown to enhance insulin signaling and glucose uptake in adipocytes, making it a potential therapeutic agent for diabetes. Additionally, MDTCPA has been shown to modulate immune responses by inhibiting the activation of T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDTCPA has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, making it a valuable tool in studying the role of PTPs in disease pathogenesis. MDTCPA is also stable and can be easily synthesized in the laboratory. However, there are some limitations to using MDTCPA in lab experiments. The irreversible inhibition of PTP activity can make it difficult to study the role of PTPs in physiological processes that require dynamic regulation of protein phosphorylation. Additionally, the covalent binding of MDTCPA to PTPs can result in off-target effects, making it important to carefully design experiments to ensure specificity.
Direcciones Futuras
There are several future directions for research involving MDTCPA. One area of interest is the development of MDTCPA analogs with improved selectivity and potency towards specific PTP isoforms. Another area of research is the use of MDTCPA in combination with other drugs to enhance their therapeutic efficacy. Additionally, the role of PTPs in various disease states is still not fully understood, and further research is needed to elucidate the mechanisms underlying their dysregulation.
Métodos De Síntesis
MDTCPA can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with thionyl chloride, followed by reaction with 3-methyl-1,1-dioxothiolan-3-ylamine. The final product is obtained by reacting the intermediate product with carbonyldiimidazole. The synthesis method of MDTCPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
MDTCPA has been widely used in biochemical research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in regulating cell signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. MDTCPA has been shown to selectively inhibit PTP activity, making it a valuable tool in studying the role of PTPs in disease pathogenesis.
Propiedades
IUPAC Name |
6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-12(5-6-20(18,19)7-12)14-10(15)8-3-2-4-9(13-8)11(16)17/h2-4H,5-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRCVZJEOEZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)
![2-[(4-Ethylbenzoyl)-methylamino]butanoic acid](/img/structure/B7589475.png)
![1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7589483.png)
![2-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7589489.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B7589496.png)
![2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)
